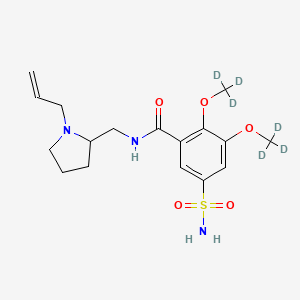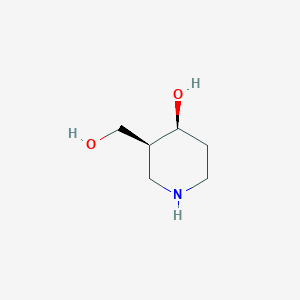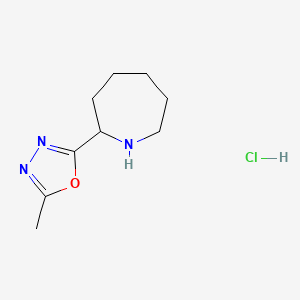
2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom This particular compound is characterized by the presence of a 5-methyl-1,3,4-oxadiazole ring attached to an azepane ring, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. For instance, the use of potassium carbonate (K₂CO₃) as a base can facilitate the cyclization process . Another method involves the use of iodine (I₂) as a catalyst in a metal-free domino protocol, which promotes oxidative cleavage followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxadiazole derivatives.
Scientific Research Applications
2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as high-energy materials and polymers.
Industry: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are involved in cancer cell proliferation . The compound can also interact with proteins and other biomolecules, affecting various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different properties and applications.
1,3,4-Oxadiazole: Similar to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)azepane hydrochloride but with variations in the substituents and their positions.
Furamizole: A nitrofuran derivative with strong antibacterial activity.
Raltegravir: An antiretroviral drug containing the oxadiazole ring.
Uniqueness
This compound is unique due to its specific combination of the oxadiazole and azepane rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H16ClN3O |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-(azepan-2-yl)-5-methyl-1,3,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-12-9(13-7)8-5-3-2-4-6-10-8;/h8,10H,2-6H2,1H3;1H |
InChI Key |
JVDCHOGEPVXVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CCCCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)

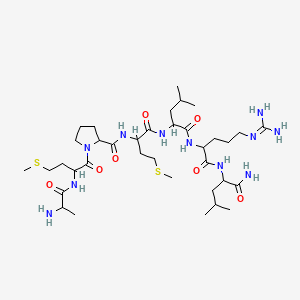
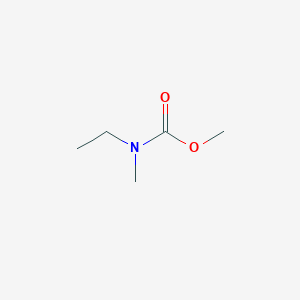

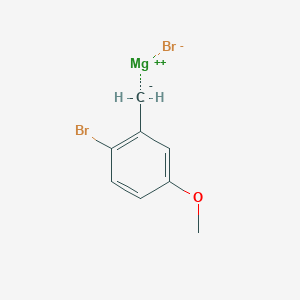



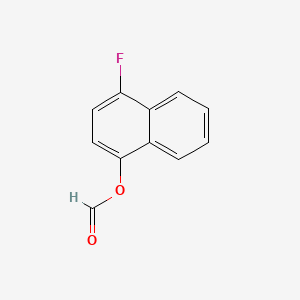
amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)
